molecular formula C12H8FNO2 B1441216 1-Fluoro-3-(3-nitrophenyl)benzene CAS No. 80254-72-4

1-Fluoro-3-(3-nitrophenyl)benzene

Cat. No. B1441216
CAS RN: 80254-72-4
M. Wt: 217.2 g/mol
InChI Key: BNFWFXBOZUJOLN-UHFFFAOYSA-N
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Description

1-Fluoro-3-(3-nitrophenyl)benzene is a compound with the molecular weight of 217.2 . It is also known as 3-fluoro-3’-nitro-1,1’-biphenyl . This compound is used for the synthesis of fluoroaromatic compounds through fluorodenitration and other pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 1-Fluoro-3-(3-nitrophenyl)benzene is represented by the linear formula C12H8FNO2 . The InChI code for this compound is 1S/C12H8FNO2/c13-11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(15)16/h1-8H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Fluoro-3-(3-nitrophenyl)benzene include a molecular weight of 217.2 .

Scientific Research Applications

  • Summary of Application : 1-Fluoro-3-(3-nitrophenyl)benzene, also known as 4-fluoro-3-nitrophenyl azide (FNAB), is used for bioconjugation and functionalization of polymer surfaces . This involves cross-linking, immobilization, surface modification, and labeling of biomolecules by a cross-linker that forms a covalent bond between two molecules .
  • Methods of Application : FNAB is a photolinker used for photoaffinity labeling. It forms the desired chemical linkage upon photo-irradiation . The first evidence of photochemical activation of an inert surface by FNAB through nitrene insertion reaction was reported in 2001, and the FNAB-activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .
  • Results or Outcomes : FNAB has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules . It has been used in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .

Safety And Hazards

The safety data sheet for a similar compound, 1-fluoro-2-nitro-4-azidobenzene, indicates that it causes skin irritation, serious eye irritation, and may be toxic if inhaled . It may also cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-(3-fluorophenyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFWFXBOZUJOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720608
Record name 3-Fluoro-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-(3-nitrophenyl)benzene

CAS RN

80254-72-4
Record name 3-Fluoro-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 25 mL microwave vessel was charged with 1-bromo-3-nitrobenzene (XLVIII) (0.61 g, 3.0 mmol), 3-fluorophenylboronic acid (XLIX) (0.46 g, 3.3 mmol), potassium phosphate tribasic (0.95 g, 4.5 mmol), 1,4-dioxane (15.0 mL), and water (3.0 mL). Tetrakis(triphenylphosphine)palladium(0) (0.17 g, 0.15 mmol) was added, and the reaction was placed in a microwave reactor for 1 h at 95° C. An additional 3-fluorophenylboronic acid (0.20 g) and tetrakis(triphenylphosphine)palladium(0) (0.05 g) were added, and the reaction was heated for another 1 h at 95° C. in a microwave reactor. The organic solvent was separated from the water and concentrated to a residue. The residue was then purified by flash chromatography using a 25 g Thomson normal phase silica gel cartridge (100% hexanes→1:99 EtOAc:hexanes) to afford 3′-fluoro-3-nitrobiphenyl (L) (0.63 g, 2.91 mmol, 97% yield) as a white solid. 1H NMR (DMSO-d6) δ ppm 8.48 (t, J=2.0 Hz, 1H), 8.26-8.24 (m, 1H), 8.20-8.18 (m, 1H), 7.78 (t, J=8 Hz, 1H), 7.70-7.68 (m, 1H), 7.67-7.65 (m, 1H), 7.59-7.56 (m, 1H), 7.32-7.28 (m, 1H).
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.05 g
Type
catalyst
Reaction Step Two
Quantity
0.17 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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